molecular formula C13H22N4 B2869030 3-(Tert-butyl)-6-(4-methylpiperazin-1-yl)pyridazine CAS No. 2210054-86-5

3-(Tert-butyl)-6-(4-methylpiperazin-1-yl)pyridazine

Cat. No. B2869030
CAS RN: 2210054-86-5
M. Wt: 234.347
InChI Key: LGKFBMPKQOMEHL-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . The tert-butyl and methyl groups are likely to influence the compound’s properties significantly, but without specific information, it’s hard to say exactly how .


Molecular Structure Analysis

The molecular structure would be based on the piperazine ring, with the tert-butyl and methyl groups attached at the 3 and 6 positions, respectively . The exact structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and others . The tert-butyl and methyl groups would likely influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the piperazine ring and the attached tert-butyl and methyl groups . These could include factors like boiling point, density, and others .

Scientific Research Applications

Water Oxidation Catalysis

A study involving the synthesis and characterization of a new family of Ru complexes highlights the application of pyridazine ligands in catalyzing water oxidation. The research demonstrated that these complexes, when combined with certain axial ligands, could efficiently catalyze oxygen evolution in aqueous solutions, showcasing their potential in energy conversion and storage applications (Zong & Thummel, 2005).

Histamine H4 Receptor Ligands

In the realm of medicinal chemistry, a series of 2-aminopyrimidines, closely related to pyridazine derivatives, were synthesized as ligands for the histamine H4 receptor. These compounds, particularly 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, have shown promise as anti-inflammatory and antinociceptive agents, underlining their potential in developing new therapeutic options (Altenbach et al., 2008).

Metalation and Synthesis of Diazines

The tert-butylsulfinyl and tert-butylsulfonyl groups have been employed as directing groups for the metalation of pyridazine and pyrazine derivatives. This method has enabled the synthesis of various functionalized products with good yields, showcasing the versatility of pyridazine derivatives in synthetic organic chemistry (Turck et al., 1998).

Dopamine D4 Receptor Agonists

Pyridazine derivatives have been investigated for their affinity and selectivity towards dopamine D4 receptors. A notable compound from this class demonstrated significant agonist efficacy, which was further confirmed by its ability to induce penile erection in vivo. This highlights the potential of pyridazine derivatives in studying and treating disorders related to the dopamine system (Enguehard-Gueiffier et al., 2006).

Safety and Hazards

The safety and hazards of the compound would depend on its specific properties. Piperazine derivatives can have a variety of safety profiles, ranging from relatively safe to potentially hazardous .

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. Piperazine derivatives are a rich field of study, with potential applications in pharmaceuticals and other areas .

properties

IUPAC Name

3-tert-butyl-6-(4-methylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-13(2,3)11-5-6-12(15-14-11)17-9-7-16(4)8-10-17/h5-6H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKFBMPKQOMEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-6-(4-methylpiperazin-1-yl)pyridazine

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